Cas no 158351-87-2 (3-(trifluoroacetyl)oxan-4-one)

3-(Trifluoroacetyl)oxan-4-one is a fluorinated heterocyclic compound featuring a trifluoroacetyl group attached to a tetrahydropyran-4-one scaffold. This structure imparts unique reactivity and stability, making it valuable as an intermediate in organic synthesis, particularly for the introduction of trifluoromethyl groups. The presence of both the ketone and trifluoroacetyl functionalities allows for versatile transformations, including nucleophilic additions and condensations. Its electron-withdrawing properties enhance reactivity in cyclization and fluorination reactions. The compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated motifs are sought for their metabolic stability and lipophilicity. Suitable for controlled reactions under anhydrous conditions, it offers synthetic flexibility in fine chemical applications.
3-(trifluoroacetyl)oxan-4-one structure
3-(trifluoroacetyl)oxan-4-one structure
Product Name:3-(trifluoroacetyl)oxan-4-one
CAS No:158351-87-2
MF:C7H7F3O3
MW:196.123893022537
CID:108110
PubChem ID:22358188
Update Time:2025-05-20

3-(trifluoroacetyl)oxan-4-one Chemical and Physical Properties

Names and Identifiers

    • 4H-Pyran-4-one, tetrahydro-3-(trifluoroacetyl)- (9CI)
    • 3-(2,2,2-trifluoroacetyl)oxan-4-one
    • 3-(trifluoroacetyl)oxan-4-one
    • AKOS006287567
    • 3-(2,2,2-Trifluoro-acetyl)-tetrahydro-pyran-4-one
    • AMY6153
    • 3-(trifluoroacetyl)tetrahydro-4H-pyran-4-one
    • MFCD07779683
    • CS-0069624
    • DTXSID20625193
    • 158351-87-2
    • EN300-1126439
    • SCHEMBL1423859
    • 4H-Pyran-4-one, tetrahydro-3-(2,2,2-trifluoroacetyl)-
    • 3-(2,2,2-Trifluoroacetyl)dihydro-2H-pyran-4(3H)-one
    • 3-(2,2,2-TRIFLUOROACETYL)TETRAHYDRO-4H-PYRAN-4-ONE
    • 101-138-5
    • Inchi: 1S/C7H7F3O3/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2
    • InChI Key: GHXRMWZXTQUELM-UHFFFAOYSA-N
    • SMILES: FC(C(C1C(CCOC1)=O)=O)(F)F

Computed Properties

  • Exact Mass: 196.03471
  • Monoisotopic Mass: 196.03472857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

3-(trifluoroacetyl)oxan-4-one Pricemore >>

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Additional information on 3-(trifluoroacetyl)oxan-4-one

Introduction to 3-(trifluoroacetyl)oxan-4-one (CAS No. 158351-87-2) in Modern Chemical Research

3-(trifluoroacetyl)oxan-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 158351-87-2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its trifluoroacetyl functional group attached to a tetrahydrofuranone core, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of fluorine atoms in its structure imparts enhanced metabolic stability and lipophilicity, which are critical factors in drug design and development.

The trifluoroacetyl moiety in 3-(trifluoroacetyl)oxan-4-one plays a pivotal role in its reactivity and functionality. This group is known for its ability to participate in various chemical transformations, including condensation reactions with amines to form amides, and Michael additions with nucleophiles. Such reactivities make it a versatile building block for constructing more complex molecular architectures. In recent years, the pharmaceutical industry has increasingly leveraged fluorinated compounds due to their improved pharmacokinetic profiles, leading to a surge in research focused on derivatives of 3-(trifluoroacetyl)oxan-4-one.

One of the most compelling aspects of 3-(trifluoroacetyl)oxan-4-one is its application in the synthesis of therapeutic agents. Researchers have utilized this compound as a precursor in the development of novel antibiotics, antiviral drugs, and anticancer agents. The fluorine atoms enhance the binding affinity of these molecules to their biological targets, often leading to increased efficacy and reduced side effects. For instance, studies have demonstrated that trifluoromethyl-substituted oxanones can act as potent inhibitors of enzyme-catalyzed reactions, making them promising candidates for targeted drug therapy.

Recent advancements in computational chemistry have further illuminated the potential of 3-(trifluoroacetyl)oxan-4-one. Molecular modeling studies suggest that its trifluoroacetyl group can modulate the electronic properties of adjacent functional groups, influencing both reactivity and biological activity. These insights have guided the design of more optimized derivatives with tailored properties. Additionally, green chemistry approaches have been explored to improve the synthesis of 3-(trifluoroacetyl)oxan-4-one, focusing on reducing waste and energy consumption without compromising yield or purity.

The role of 3-(trifluoroacetyl)oxan-4-one extends beyond pharmaceutical applications. In materials science, this compound has been investigated for its potential as a monomer or crosslinking agent in polymer formulations. The incorporation of fluorine atoms into polymers can enhance their thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and adhesives. Furthermore, researchers are exploring its use in organic electronics, where fluorinated compounds contribute to improved charge transport properties in semiconducting materials.

The synthesis of 3-(trifluoroacetyl)oxan-4-one typically involves multi-step organic reactions, starting from commercially available precursors such as diethyl oxalate or ethyl 2-methyltetrahydrofuran-4-one. Advanced synthetic techniques, including catalytic hydrogenation and fluoration reactions, have been optimized to achieve high yields and purity. The growing demand for this compound has prompted efforts to develop scalable synthetic routes that align with sustainable manufacturing practices.

In conclusion, 3-(trifluoroacetyl)oxan-4-one (CAS No. 158351-87-2) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for chemists and researchers working on drug discovery, materials science, and advanced polymer technologies. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further, driving innovation in both academic and industrial settings.

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